N-(4-Fluorobenzyl)-3-oxobutanamide

Lipophilicity Physicochemical property SAR profiling

N-(4-Fluorobenzyl)-3-oxobutanamide (CAS 116475-94-6) is a synthetic β-ketoamide building block with molecular formula C₁₁H₁₂FNO₂ and molecular weight 209.22 g/mol. The compound features a 3-oxobutanamide core coupled to a para-fluorobenzyl substituent via an amide linkage, and is listed in the ChemBridge screening collection (ID as well as the Hit2Lead chemical inventory.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 116475-94-6
Cat. No. B1332550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorobenzyl)-3-oxobutanamide
CAS116475-94-6
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NCC1=CC=C(C=C1)F
InChIInChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)
InChIKeyKXWOJMGFAXNTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorobenzyl)-3-oxobutanamide (CAS 116475-94-6): What Procurement Teams Need to Know Before Sourcing This β-Ketoamide Building Block


N-(4-Fluorobenzyl)-3-oxobutanamide (CAS 116475-94-6) is a synthetic β-ketoamide building block with molecular formula C₁₁H₁₂FNO₂ and molecular weight 209.22 g/mol [1]. The compound features a 3-oxobutanamide core coupled to a para-fluorobenzyl substituent via an amide linkage, and is listed in the ChemBridge screening collection (ID 5276144) as well as the Hit2Lead chemical inventory . It is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting enzyme inhibitors, including inducible nitric oxide synthase (iNOS) . Sigma-Aldrich previously offered this compound under its AldrichCPR line (now discontinued), indicating historical demand in early-stage discovery .

Why N-(4-Fluorobenzyl)-3-oxobutanamide Cannot Be Simply Replaced with Unsubstituted or Alternative Benzyl Analogs


The 4-fluorobenzyl substituent imparts a distinct combination of moderate lipophilicity (LogP 0.97) and electron-withdrawing character that cannot be replicated by the unsubstituted benzyl analog (N-benzyl-3-oxobutanamide) or by 4-chloro, 4-methyl, or regioisomeric fluorobenzyl variants . The para-fluoro atom influences both the compound's hydrogen-bonding capacity and its metabolic stability profile, making direct replacement without re-optimization of downstream synthetic steps or biological target engagement unreliable [1]. Furthermore, this specific compound has been cited as an iNOS inhibitor scaffold, whereas its non-fluorinated or alternative halogenated analogs have not been documented in the same functional context .

N-(4-Fluorobenzyl)-3-oxobutanamide Evidence Guide: Head-to-Head Physicochemical and Procurement-Relevant Comparisons


Lipophilicity (LogP) Head-to-Head: 4-Fluoro vs. 4-Chloro vs. 4-Methyl vs. Unsubstituted Benzyl Analogs

The calculated LogP of N-(4-fluorobenzyl)-3-oxobutanamide is 0.97, substantially lower than the 4-chloro analog (LogP 1.54) and the 4-methyl analog (LogP 1.33), yet higher than what would be expected for a more polar substituent . This places the 4-fluoro compound in a balanced lipophilicity range that is often associated with improved membrane permeability while mitigating the risk of high LogP-driven non-specific binding and metabolic instability . The quantitative LogP difference of 0.57 log units relative to the 4-chloro analog translates to approximately a 3.7-fold difference in octanol-water partition coefficient, which can significantly alter pharmacokinetic partitioning.

Lipophilicity Physicochemical property SAR profiling

Aqueous Solubility (LogSW) Comparison: 4-Fluoro vs. 4-Chloro vs. 4-Methyl Benzyl Derivatives

The computed aqueous solubility (LogSW) of N-(4-fluorobenzyl)-3-oxobutanamide is -1.56, indicating moderate intrinsic solubility . While LogSW values for the 4-chloro and 4-methyl analogs are not explicitly reported, the higher LogP of these analogs (1.54 and 1.33, respectively) predicts proportionally lower aqueous solubility based on the inverse relationship between LogP and solubility for neutral compounds. The 4-fluoro substitution thus offers a more favorable solubility profile for in vitro assay preparation in aqueous buffer systems compared to its more lipophilic counterparts.

Aqueous solubility LogSW Formulation suitability

Rotatable Bond Count as a Ligand Efficiency Determinant: 4-Fluoro vs. 4-Methoxy and Other Substituted Analogs

N-(4-fluorobenzyl)-3-oxobutanamide possesses 4 rotatable bonds, which is identical to the 4-chloro and 4-methyl analogs but fewer than a hypothetical 4-methoxy analog (which would have 5 rotatable bonds due to the methoxy group) . In fragment-based and rule-of-three compliant design, each additional rotatable bond imposes an entropic penalty of approximately 0.7–1.5 kcal/mol upon target binding. Thus, the 4-fluoro compound achieves fluorine incorporation without increasing conformational flexibility beyond the benzyl scaffold limit, preserving favorable ligand efficiency metrics.

Ligand efficiency Rotatable bonds Fragment-based design

Purity and Supplier Continuity: N-(4-Fluorobenzyl)-3-oxobutanamide vs. Discontinued Sigma-Aldrich and Active Combi-Blocks Sourcing

Sigma-Aldrich has formally discontinued its AldrichCPR offering of this compound . However, the compound remains available through Combi-Blocks (distributed by Fujifilm Wako) in 1 g and 5 g quantities, as well as from ChemBridge (ID 5276144) and MolCore with purity specifications of ≥95% to ≥98% by HPLC . This discontinuation creates a single-supplier risk profile that is not shared by the more widely stocked unsubstituted N-benzyl-3-oxobutanamide. Procurement teams must verify active inventory before committing to project timelines.

Purity Supplier continuity Procurement risk

Spectroscopic Characterization: Availability of NMR, HPLC, and GC Purity Documentation for N-(4-Fluorobenzyl)-3-oxobutanamide

Suppliers including Bidepharm, Combi-Blocks, and MolCore provide batch-specific analytical documentation—NMR, HPLC, and GC traces—for N-(4-fluorobenzyl)-3-oxobutanamide, supporting QC documentation requirements for GLP-adjacent or publication-bound research . While similar documentation is available for the unsubstituted N-benzyl analog, the specific documentation for the 4-fluoro compound is critical for confirming regiochemical fidelity (para vs. ortho or meta fluorobenzyl), which cannot be assumed without analytical proof.

Quality control NMR HPLC Documentation

Where N-(4-Fluorobenzyl)-3-oxobutanamide Outperforms Generic Analogs: High-Value Research and Procurement Scenarios


iNOS Inhibitor Lead Optimization with Defined Lipophilicity Requirements

Medicinal chemistry teams exploring iNOS inhibition can prioritize N-(4-fluorobenzyl)-3-oxobutanamide over the 4-chloro or 4-methyl analogs when target product profiles demand LogP < 1.0 for CNS applications or for reducing hepatocyte non-specific binding . The compound's reported iNOS inhibitory activity provides a validated starting point for structure–activity relationship expansion, while its moderate LogP (0.97) aligns with CNS drug-like space criteria.

Fragment-Based Screening Libraries Requiring Balanced Physicochemical Properties

This β-ketoamide qualifies as a fragment-sized ligand (MW 209) with only 4 rotatable bonds and a calculated LogP under 1.0, making it suitable for inclusion in fragment screening collections that adhere to the 'rule of three' . Its fluorine atom provides a sensitive ¹⁹F NMR probe for protein-observed fragment screening, a capability not available with the unsubstituted benzyl or 4-methyl analogs.

Synthetic Intermediate for ACAT Inhibitor and Hypocholesterolemic Agent Programs

The β-ketoamide core of N-(4-fluorobenzyl)-3-oxobutanamide matches the pharmacophore described in Warner-Lambert patent US 5,278,326 for substituted β-ketoamide ACAT inhibitors [1]. The 4-fluorobenzyl group falls within the patent's Markush definitions for the R₆ aryl substituent, positioning this compound as a direct intermediate for synthesizing novel ACAT inhibitor candidates where fluorine incorporation is designed to block metabolic hydroxylation at the para position.

Custom Synthesis Programs Targeting Single-Supplier Niche Compounds

Given the discontinuation of the Sigma-Aldrich product line, research groups requiring multi-gram quantities of N-(4-fluorobenzyl)-3-oxobutanamide with documented regioisomeric purity must engage custom synthesis vendors . The compound's straightforward two-step synthesis from 4-fluorobenzylamine and 3-oxobutanoyl chloride makes it amenable to contract manufacturing, with typical quoted purities of ≥98% (HPLC) and delivery timelines of 2–4 weeks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Fluorobenzyl)-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.